molecular formula C18H10O7 B1243245 Topopyrone C

Topopyrone C

Cat. No.: B1243245
M. Wt: 338.3 g/mol
InChI Key: AWDAPFGGFWZKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topopyrone C is a fungal-derived anthraquinone fused with a 1,4-pyrone ring, first isolated from Phoma sp. BAUA2861 and Penicillium sp. BAUA4206 . It acts as a dual inhibitor of human topoisomerase I (Topo I) and II (Topo II) by stabilizing DNA-enzyme covalent complexes, leading to DNA damage and apoptosis in cancer cells . Its structure includes a central anthraquinone core with hydroxyl and acetyl groups at specific positions (e.g., 5, 9, and 11), which are critical for its bioactivity . This compound exhibits cytotoxic activity against multiple tumor cell lines in vitro, with an IC50 of 4.88 ng/mL in recombinant yeast assays .

Properties

Molecular Formula

C18H10O7

Molecular Weight

338.3 g/mol

IUPAC Name

5,9,11-trihydroxy-2-methylnaphtho[3,2-h]chromene-4,7,12-trione

InChI

InChI=1S/C18H10O7/c1-6-2-10(20)15-12(22)5-9-14(18(15)25-6)17(24)13-8(16(9)23)3-7(19)4-11(13)21/h2-5,19,21-22H,1H3

InChI Key

AWDAPFGGFWZKGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C3C(=C2O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)O

Synonyms

topopyrone C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Cytotoxic Activity of Topopyrones vs. CPT
Compound IC50 (ng/mL) Tumor Cell Lines Tested
Topopyrone B 0.15 Leukemia, breast, lung
CPT 0.10 Broad spectrum
This compound 4.88 Leukemia, colon, ovarian
Table 2: Structural Modifications and Bioactivity
Modification Effect on Activity Reference
Removal of 5/9-OH groups ↑ Cytotoxicity; ↓ Topo I inhibition
Halogenation at position 8 ↑ DNA binding; ↑ Topo I/II stabilization
Acetylation of 11-OH ↓ Solubility; retained cytotoxicity

Q & A

Q. What is the molecular structure of Topopyrone C, and how does it differ from related analogues like Topopyrone D?

this compound (C16H12O7) is a fungal-derived naphthochromene fused with a 1,4-pyrone ring. Its structure includes hydroxy groups at positions 5, 7, and 9 and a methyl group at position 2, distinguishing it from Topopyrone D, which has a triacetate modification. Structural confirmation relies on techniques like NMR spectroscopy and LC-HRMS to resolve substituent positions and differentiate between analogues .

Q. Which fungal species produce this compound, and how can researchers validate its biosynthesis?

this compound is isolated from Penicillium spp. and Phoma spp. To validate biosynthesis, researchers use heterologous expression of the nonaketide synthase gene cluster in model organisms (e.g., Aspergillus nidulans), followed by metabolite profiling via HPLC and comparative mass spectrometry against reference standards .

Q. What initial assays are used to evaluate this compound’s biological activity?

Primary screening involves in vitro biochemical assays to assess topoisomerase I/II inhibition. The DNA relaxation assay (using agarose gel electrophoresis) quantifies enzyme inhibition by measuring supercoiled DNA conversion. Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values compared to controls like camptothecin .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) influence this compound’s dual inhibition of topoisomerases I and II?

Structure-activity relationship (SAR) studies reveal that halogen substituents (e.g., Cl at position R) enhance DNA-enzyme complex stabilization. For example, Topopyrone A (R=Cl) shows higher potency than this compound (R=H). Computational docking models (e.g., AutoDock Vina) predict halogen interactions with topoisomerase active sites, validated via mutagenesis and enzymatic kinetics .

Q. What methodological challenges arise when isolating this compound from fungal cultures, and how can they be mitigated?

Challenges include low natural abundance and co-elution with structurally similar metabolites (e.g., versicolorins). Solutions:

  • Culture Optimization : Adjust fermentation conditions (pH, temperature, media composition) to enhance yield .
  • Chromatography : Use orthogonal separation techniques (e.g., HPLC with C18 and phenyl-hexyl columns) and LC-HRMS-guided fractionation .

Q. How can researchers resolve contradictions in reported anticancer efficacy of this compound across studies?

Discrepancies may stem from variations in fungal strains, extraction protocols, or cell line sensitivity. To address this:

  • Standardize Bioactivity Assays : Use identical cell lines (e.g., NCI-60 panel) and normalize data to a reference compound (e.g., camptothecin) .
  • Metabolomic Profiling : Compare batch-to-batch chemical composition via UPLC-QTOF-MS to rule out impurity effects .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other anticancer agents?

Use combination index (CI) analysis via the Chou-Talalay method. Design:

  • Dose Matrix : Test this compound with cisplatin or doxorubicin across a range of concentrations.
  • Endpoint Assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Q. How can CRISPR-Cas9 be employed to study this compound’s mechanism of action in genetically engineered models?

  • Gene Knockouts : Create topoisomerase I/II-deficient cell lines (e.g., using HAP1 cells) to isolate this compound’s target specificity.
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., DNA damage response genes) .

Methodological Guidelines

  • Structural Elucidation : Combine NMR (1H, 13C, COSY, HMBC) with high-resolution mass spectrometry (HRMS) for unambiguous assignment .
  • Biosynthetic Studies : Use genome mining (antiSMASH) to identify gene clusters, followed by heterologous expression in Aspergillus or Saccharomyces .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectra and assay data in public repositories (e.g., MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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